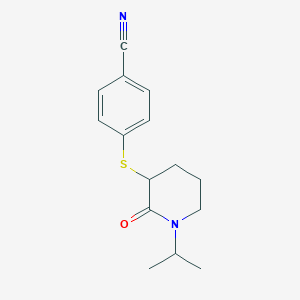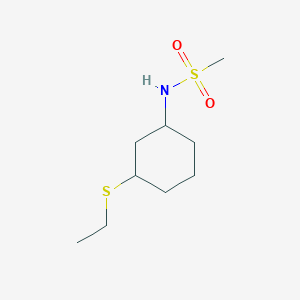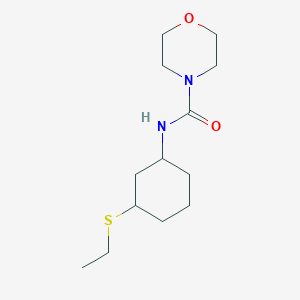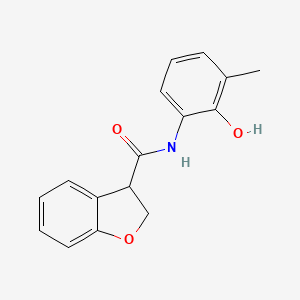
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile, also known as KSM-66, is a bioactive compound that has gained attention for its potential health benefits. It is a derivative of the Ayurvedic herb, Withania somnifera, commonly known as ashwagandha.
Wirkmechanismus
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile exerts its effects through a variety of mechanisms. It has been shown to modulate the activity of various neurotransmitters, including GABA, acetylcholine, and dopamine, which are involved in regulating mood, cognition, and behavior. 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile also has anti-inflammatory effects, which are mediated through the inhibition of various pro-inflammatory cytokines. Additionally, 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has been shown to modulate the activity of various enzymes and signaling pathways, which are involved in regulating cellular metabolism and growth.
Biochemical and Physiological Effects
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function, reduce stress and anxiety, and improve athletic performance. 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has also been shown to have anti-inflammatory and anti-cancer properties, as well as immune-modulating effects. Additionally, 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has been shown to have a positive effect on various physiological parameters, including blood sugar, cholesterol, and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has also been extensively studied, and its effects have been well-documented. However, there are also limitations to using 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile in lab experiments. It has a complex mechanism of action, which can make it difficult to isolate its effects from those of other compounds. Additionally, 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile. One area of interest is its potential use as a cognitive enhancer. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the long-term effects of 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile on cognitive function. Another area of interest is its potential use as an anti-cancer agent. Studies have shown that 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has anti-cancer properties, but further research is needed to determine its efficacy in treating various types of cancer. Additionally, studies are needed to determine the safety and efficacy of 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile in various populations, including pregnant women and children.
Synthesemethoden
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile is synthesized through a patented process that involves the extraction of the root of Withania somnifera using water, ethanol, and acetone. The extract is then purified and standardized to contain a minimum of 5% withanolides, which are the active compounds in ashwagandha. The withanolides are then converted to 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile through a chemical reaction that involves the addition of piperidine and thiol groups to the withanolide molecule.
Wissenschaftliche Forschungsanwendungen
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has been the subject of numerous scientific studies, which have investigated its potential health benefits. These studies have focused on its effects on the nervous, immune, and endocrine systems, as well as its anti-inflammatory, anti-cancer, and anti-stress properties. 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has also been studied for its potential use as a cognitive enhancer and for its effects on athletic performance.
Eigenschaften
IUPAC Name |
4-(2-oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11(2)17-9-3-4-14(15(17)18)19-13-7-5-12(10-16)6-8-13/h5-8,11,14H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMBCVJSGFTMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1=O)SC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)
![2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7584771.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)

